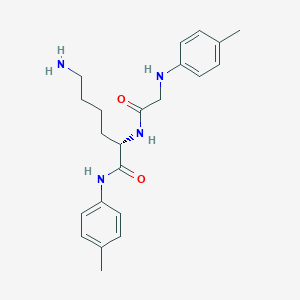
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic organic compound characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Glycyl Intermediate: The initial step involves the reaction of 4-methylphenylamine with glycine to form N-(4-methylphenyl)glycine.
Coupling with L-lysine: The N-(4-methylphenyl)glycine is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting intermediate is further reacted with another equivalent of 4-methylphenylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the 4-methylphenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
科学的研究の応用
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-(2-furylmethyl)-N 2-(4-methylphenyl)valinamide
- N-Methyl-N-[(4-methylphenyl)sulfonyl]glycyl-N-(2,3,4-trifluorophenyl)glycinamide
Uniqueness
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual 4-methylphenyl groups and the presence of both glycyl and L-lysinamide moieties contribute to its versatility and potential for diverse applications.
特性
CAS番号 |
918436-17-6 |
|---|---|
分子式 |
C22H30N4O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-(4-methylanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-16-6-10-18(11-7-16)24-15-21(27)26-20(5-3-4-14-23)22(28)25-19-12-8-17(2)9-13-19/h6-13,20,24H,3-5,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChIキー |
JZFHBTZCRVAOLR-FQEVSTJZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)NCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
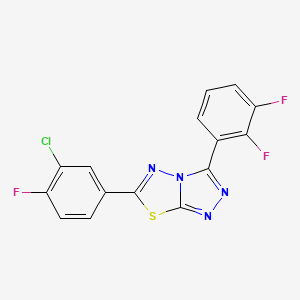
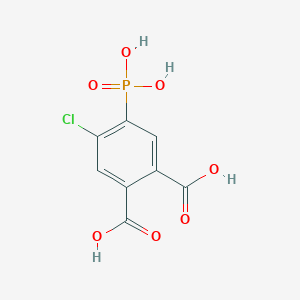
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
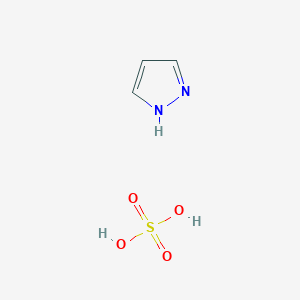
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)
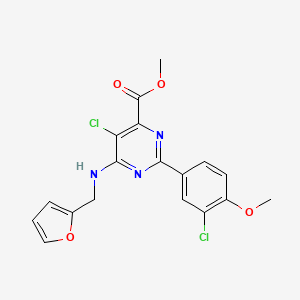

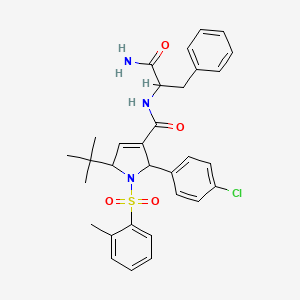
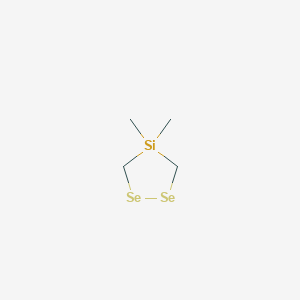
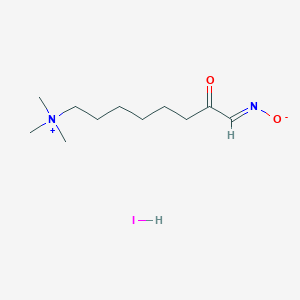
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)

